N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide
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Overview
Description
Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure containing three carbon atoms and two nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The pyrazole ring is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis
Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole compounds can also vary widely. For example, pyrazole compounds can exist as crystalline solids and can have varying solubilities in water and organic solvents .Scientific Research Applications
Corrosion Inhibition
The corrosion protection of N80 steel in 15% HCl by pyrazolone derivatives, specifically highlighting the effectiveness of certain derivatives as inhibitors. These compounds significantly reduce the corrosion rate, showing mixed type inhibition effects and adhering to the Langmuir adsorption isotherm. Experimental and quantum chemical studies support the high inhibition efficiency, indicating potential applications in corrosion protection technologies (Ansari et al., 2016).
Electrochromic Applications
Development of multicolored electrochromic cells (MEC) based on poly(2,7-carbazole) derivatives for adaptive camouflage. These cells exhibit significant color changes under different states, suggesting applications in military camouflage and other technologies requiring color adaptability (Beaupré et al., 2009).
Synthesis of Heterocyclic Compounds
A general approach for the synthesis of 3H-pyrazolo[3,4-c]isoquinolines and thieno[3,2-c]isoquinolines through cascade imination/intramolecular decarboxylative coupling. This method offers a pathway to synthesize complex heterocyclic structures, potentially useful in various chemical and pharmaceutical applications (Pandey et al., 2013).
Antimicrobial and Antitumor Activities
Exploration of thiophene, thieno[2,3-b]pyridine, and thiazole derivatives synthesized from pyrazole derivative 4, showing significant inhibitory effects against various tumor cell lines. These compounds exhibit promising anticancer properties, suggesting potential for development into therapeutic agents (Mohareb et al., 2013).
Divalent N(I) Character Studies
Quantum chemical analysis of N-(pyridin-2-yl)thiazol-2-amine, revealing competitive isomeric structures and divalent N(I) character. This research provides insights into the electron distribution and tautomeric preferences of such compounds, relevant for designing molecules with specific electronic properties (Bhatia et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-methyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-10(2)16(20)17-15-12-8-21-9-13(12)18-19(15)14-7-5-4-6-11(14)3/h4-7,10H,8-9H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAFXYMNRKJJAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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